3-(1H-1,2,3,4-tetrazol-5-yl)-9H-carbazole
Overview
Description
3-(1H-1,2,3,4-tetrazol-5-yl)-9H-carbazole is a heterocyclic compound that combines the structural features of both carbazole and tetrazole. Carbazole is known for its aromaticity and stability, while tetrazole is recognized for its high nitrogen content and energetic properties. This unique combination makes this compound an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3,4-tetrazol-5-yl)-9H-carbazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 9H-carbazole with sodium azide and a suitable electrophile to introduce the tetrazole ring. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3,4-tetrazol-5-yl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the tetrazole or carbazole rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-3,6-dione, while reduction may produce this compound derivatives with reduced functional groups.
Scientific Research Applications
3-(1H-1,2,3,4-tetrazol-5-yl)-9H-carbazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and energetic materials.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3,4-tetrazol-5-yl)-9H-carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
3,6-Bis(1H-1,2,3,4-tetrazol-5-yl)-9H-carbazole: A compound with two tetrazole rings, offering higher nitrogen content and energetic properties.
9H-carbazole-3-carboxylic acid: A derivative with a carboxyl group, used in organic synthesis and material science.
1H-tetrazole-5-carboxylic acid: A simpler tetrazole derivative, commonly used in coordination chemistry and as a ligand.
Uniqueness
3-(1H-1,2,3,4-tetrazol-5-yl)-9H-carbazole is unique due to its combination of carbazole and tetrazole rings, providing a balance of stability, aromaticity, and high nitrogen content. This makes it a versatile compound for various applications, from material science to medicinal chemistry.
Properties
IUPAC Name |
3-(2H-tetrazol-5-yl)-9H-carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5/c1-2-4-11-9(3-1)10-7-8(5-6-12(10)14-11)13-15-17-18-16-13/h1-7,14H,(H,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCSGPMGIWTXPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C4=NNN=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503828-19-1 | |
Record name | 3-(1H-1,2,3,4-tetrazol-5-yl)-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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